2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N3/c9-8(10,11)7-14-5-3-13(2-1-12)4-6-14/h1-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLAWOAJDKKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules. It can participate in various organic reactions, such as oxidation, reduction, and substitution reactions. These reactions are essential for creating new compounds with desired properties and functionalities.
Table 1: Chemical Reactions Involving 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide or potassium permanganate. |
| Reduction | Reduction can be achieved using lithium aluminum hydride or sodium borohydride. |
| Substitution | Participates in substitution reactions to replace functional groups. |
Biological Research
Potential Biological Activities
Research is ongoing to explore the biological activities of this compound. It is investigated for its interactions with various biological targets, such as enzymes and receptors, which could lead to significant therapeutic applications.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets that modulate specific biochemical pathways. The presence of the trifluoroethyl group may enhance binding affinity to these targets, influencing biological activity .
Medicinal Applications
Drug Development
There is growing interest in the use of this compound in drug development for treating various diseases. Its unique structural features allow it to be tailored for specific therapeutic effects. Ongoing studies aim to evaluate its efficacy and safety profiles in preclinical models.
Case Study: Antidepressant Activity
A notable area of research has focused on the antidepressant potential of compounds similar to this compound. Investigations have shown that modifications in piperazine derivatives can lead to enhanced serotonin receptor affinity, which is crucial for antidepressant effects .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique characteristics make it suitable for applications in coatings, adhesives, and other chemical formulations.
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. The trifluoroethyl group may enhance the compound’s binding affinity to its targets, thereby influencing its biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
Key Observations :
- Piperidine vs. Piperazine : Piperidine lacks one nitrogen atom compared to piperazine, reducing hydrogen-bonding capacity and polarity, which may alter receptor selectivity .
- Substituent Effects : The trifluoroethyl group enhances metabolic stability over methyl or ethyl groups. Aniline derivatives (e.g., 4-[4-(Trifluoroethyl)piperazin-1-yl]aniline) enable conjugation or covalent binding, useful in anticancer agents .
Analogues with Aromatic and Heterocyclic Substituents
Key Observations :
- Fluorophenyl Groups : Enhance blood-brain barrier penetration, making them common in CNS drugs (e.g., σ receptor ligands) .
Pharmacological and Binding Profile Comparisons
σ Receptor Affinity
- N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) : Ki = 2.1 nM (σ1), 18 nM (σ2) .
- 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine : Predicted high σ2 affinity due to fluorophenyl group .
Trend: Trifluoroethyl and fluorophenyl substituents improve σ receptor binding compared to non-halogenated analogues.
Biological Activity
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine is a piperazine derivative with notable chemical properties and potential biological activities. Its molecular formula is CHFN and it has a molecular weight of 211.23 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.
The compound is synthesized through the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions, typically involving solvents and catalysts to optimize yield and purity. The trifluoroethyl group is significant as it may enhance the compound's lipophilicity and binding affinity to various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoroethyl moiety may facilitate stronger interactions with these targets, potentially leading to modulation of biochemical pathways relevant to various diseases .
Biological Activities
Recent studies have indicated several biological activities associated with piperazine derivatives, including anti-inflammatory and antimicrobial properties. For instance, a series of piperazine derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 1: Biological Activities of Piperazine Derivatives
| Activity | Compound | Inhibition Rate |
|---|---|---|
| Anti-inflammatory | Piperazine derivatives (5c, 5g) | Up to 87% for IL-6 at 10 μM |
| Antimicrobial | Piperazine derivatives (5b, 5i) | 2-2.5 times more potent than ciprofloxacin at 10 μg/mL |
Case Studies
- Anti-inflammatory Activity : A study evaluated various piperazine derivatives for their ability to inhibit TNF-α and IL-6. Compounds exhibited up to 87% inhibition at concentrations of 10 μM compared to standard treatments like dexamethasone .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial potential of certain piperazine derivatives against bacterial strains, showing enhanced potency compared to standard antibiotics .
Research Findings
Research has focused on the structure-activity relationship (SAR) of piperazine derivatives, indicating that modifications in the chemical structure can significantly alter biological activity. The presence of electron-withdrawing groups like trifluoroethyl is believed to improve the pharmacological profile by enhancing interaction with target proteins involved in disease mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine, and how are intermediates characterized?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoroethylation of piperazine derivatives via alkylation with 2,2,2-trifluoroethyl halides, followed by functionalization of the ethanamine moiety. Key intermediates (e.g., nitriles or acetamides) are monitored using TLC and characterized via H/C NMR and IR spectroscopy. For instance, H NMR signals for the trifluoroethyl group appear as triplets near δ 3.6–3.8 ppm (J = 10–12 Hz), while piperazine protons resonate as multiplet signals at δ 2.4–2.8 ppm .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
- Analysis : The electron-withdrawing trifluoroethyl group increases lipophilicity (logP) and metabolic stability. Computational studies (e.g., DFT) reveal enhanced dipole moments (~3.5–4.0 D) compared to non-fluorinated analogs, affecting solubility and membrane permeability. Experimental data from HPLC-MS show retention times consistent with increased hydrophobicity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Techniques :
- NMR : Assignments for the trifluoroethyl group (δ 60–65 ppm in C NMR) and piperazine/ethanamine backbone.
- IR : C-F stretching vibrations at 1100–1250 cm.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 266) and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with CNS receptors?
- Approach : Docking into serotonin (5-HT/5-HT) or dopamine D receptors using software like AutoDock Vina. The trifluoroethyl group may form halogen bonds with Thr3.37 or Phe6.51 residues, while the ethanamine chain interacts with Asp3.32 via hydrogen bonding. MD simulations (100 ns) assess stability, with RMSD < 2.0 Å indicating strong binding .
Q. What strategies resolve contradictions in reported biological activities (e.g., CNS vs. anticancer effects)?
- Resolution :
- Receptor Profiling : Radioligand binding assays (e.g., H-spiperone for D receptors) to quantify affinity (K).
- Functional Assays : cAMP accumulation or β-arrestin recruitment to determine agonism/antagonism.
- Off-Target Screening : Kinase panels (e.g., Eurofins) to identify secondary targets (e.g., histone methyltransferases) .
Q. What are the metabolic pathways of this compound in vitro, and how do they impact pharmacokinetics?
- Metabolism : Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the piperazine ring, forming N-oxide metabolites. LC-MS/MS analysis of hepatocyte incubations identifies primary metabolites. The trifluoroethyl group reduces first-pass metabolism, with t > 4 hours in microsomal assays .
Methodological Recommendations
- Synthetic Optimization : Use TFA/water for deprotection of tert-butyloxycarbonyl (Boc) groups, achieving >95% yield .
- Crystallography : Orthorhombic (P222) crystals for X-ray diffraction; unit cell parameters a=7.94 Å, b=8.46 Å, c=19.00 Å .
- Computational Modeling : B3LYP/6-31G(d) basis set for geometry optimization, with solvent effects (PCM model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
